molecular formula C23H26N2O3 B5196493 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide

Katalognummer B5196493
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: XZSVGFGAGRIIRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is responsible for the regulation of the tumor suppressor protein p53, which is often mutated or dysregulated in cancer cells. MI-773 has shown promising results in preclinical studies as a potential cancer therapeutic agent. In

Wirkmechanismus

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide works by binding to the MDM2 protein, preventing it from interacting with p53. This leads to the accumulation of p53 in the cell, which can induce cell death or cell cycle arrest. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been shown to be highly selective for the p53-MDM2 interaction, with minimal off-target effects.
Biochemical and physiological effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce tumor growth in preclinical studies. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been tested in animal models and has shown promising results in reducing tumor growth and increasing survival rates.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide is its high selectivity for the p53-MDM2 interaction, which reduces off-target effects. Another advantage is its potential as a cancer therapeutic agent, as it has shown promising results in preclinical studies. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities. Another limitation is the lack of clinical data, as 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide is still in the preclinical stage of development.

Zukünftige Richtungen

There are several future directions for the development of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide. One direction is the optimization of its synthesis method to increase yield and reduce complexity. Another direction is the testing of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide in clinical trials to determine its safety and efficacy in humans. Additionally, the combination of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide with other cancer therapies, such as chemotherapy or radiation therapy, could enhance its effectiveness. Finally, the identification of biomarkers that can predict response to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide could help to personalize cancer treatment.

Synthesemethoden

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis begins with the reaction of 2,3-dichloroquinoxaline with 2-amino-4-methylpentanoic acid, followed by the reaction of the resulting compound with mesityl chloride. The final step involves the reaction of the mesityl compound with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. The resulting compound is purified using column chromatography to obtain 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide.

Wissenschaftliche Forschungsanwendungen

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the p53-MDM2 interaction, leading to the stabilization and activation of the p53 protein. This activation can induce apoptosis, cell cycle arrest, and senescence in cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-4-methylpentanamide has been tested in various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inducing cell death and reducing tumor growth.

Eigenschaften

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(2,4,6-trimethylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-13(2)10-19(21(26)24-20-15(4)11-14(3)12-16(20)5)25-22(27)17-8-6-7-9-18(17)23(25)28/h6-9,11-13,19H,10H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSVGFGAGRIIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.